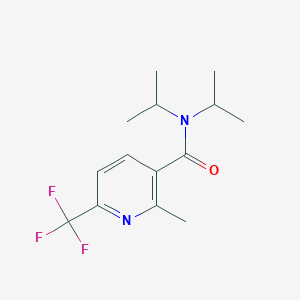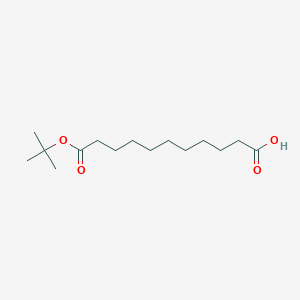
11-(tert-Butoxy)-11-oxoundecanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butoxy groups in the formation of complex structures . For example, the synthesis of “N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA)” involves a controlled ring-opening polymerization . Another method involves the reaction of metallic sodium, lithium chloride, and hydrogen to prepare lithium hydride .Chemical Reactions Analysis
The tert-butoxy group is often involved in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) has been used as a terminal oxidant in various chemical reactions . In another example, the tert-butoxy group was used in the oxidative amidation of aldehydes .Applications De Recherche Scientifique
Synthesis and Properties of Amphiphilic Antioxidants
A study by Vladimir I. Lodyato et al. (2003) explored the synthesis and antioxidant properties of an amphiphilic compound closely related to 11-(tert-Butoxy)-11-oxoundecanoic acid. This work demonstrates the utility of such compounds in designing membrane-targeted antioxidants, highlighting the importance of amphiphilic structures in biological applications (Vladimir I. Lodyato et al., 2003).
Applications in Organic Synthesis
L. Hinkamp and H. Schäfer (2015) reported on the allylic oxidation of methyl 10‐undecenoate to methyl 9‐oxo‐10‐undecenoate using tert-butyl hydroperoxide, showcasing the precursor's role in synthesizing valuable oleochemicals for pharmaceuticals and polymers. Their research emphasizes the compound's utility in creating connectors for biologically active compounds and adjusting physical properties for materials applications (L. Hinkamp & H. Schäfer, 2015).
Biomaterial Surface Functionalization
S. Devillers et al. (2009) focused on functionalizing Phynox surfaces with 11-phosphoundecanoic acid monolayers to create a platform for postgrafting chemical reactions. This research illustrates the potential of 11-(tert-Butoxy)-11-oxoundecanoic acid analogs in modifying biomaterial surfaces for enhanced biocompatibility and functionality (S. Devillers et al., 2009).
Antifouling Materials
R. Hany and colleagues (2004) described the transformation of side-chain double bonds in poly[3-hydroxyalkanoate-co-3-hydroxyalkenoate] to thioether bonds via the radical addition of 11-mercapto-1-undecanol. This process leads to the synthesis of functionalized polyesters for environmentally friendly antifouling coatings, indicating the broader applicability of related chemical structures in creating non-toxic materials to prevent biofouling (R. Hany et al., 2004).
Propriétés
IUPAC Name |
11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFCVNPOJBZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(tert-Butoxy)-11-oxoundecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



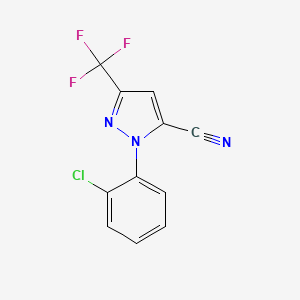
![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
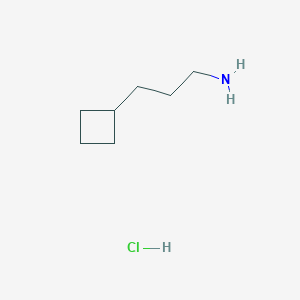
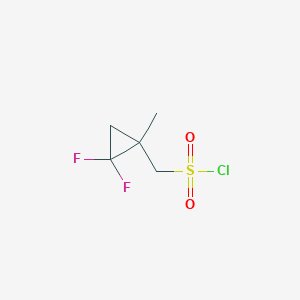
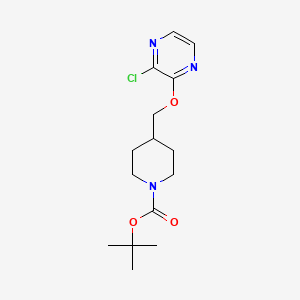
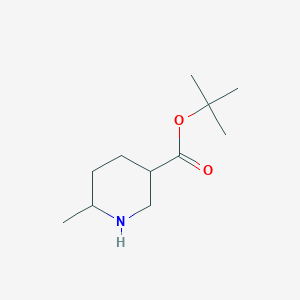
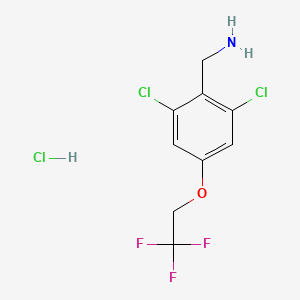
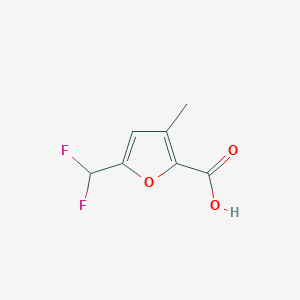
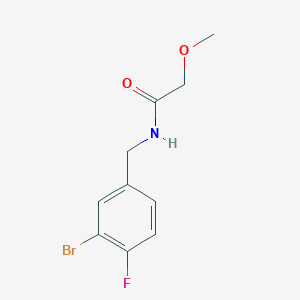
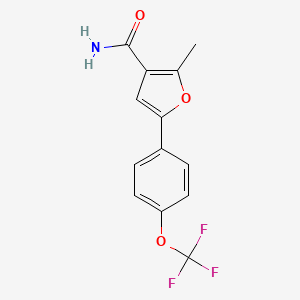
![(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1460289.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
